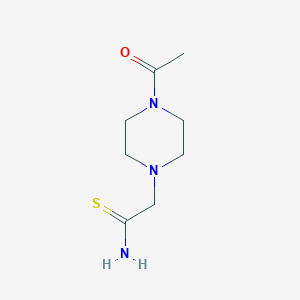

2-(4-Acetylpiperazin-1-yl)ethanethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

In the first paper, the authors describe the synthesis of a series of compounds that include the piperazine moiety, which is also present in 2-(4-Acetylpiperazin-1-yl)ethanethioamide . These compounds were synthesized for the purpose of evaluating their inotropic effects. The synthesis involved the use of substituted benzylpiperazin-1-yl and 2-oxo-2,3-dihydrobenzooxazol-6-yl acetamides. Although the exact synthesis of 2-(4-Acetylpiperazin-1-yl)ethanethioamide is not detailed, the methods used in this paper could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-(4-Acetylpiperazin-1-yl)ethanethioamide would likely feature a piperazine ring, an acetyl group, and an ethanethioamide moiety. The piperazine ring is a common feature in pharmaceutical compounds due to its ability to interact with biological targets. The acetyl group could potentially be involved in hydrogen bonding, while the ethanethioamide part may contribute to the compound's overall lipophilicity and binding characteristics.

Chemical Reactions Analysis

The second paper discusses the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes . This reaction is relevant as it involves the modification of a piperazine ring, which is a core structure in 2-(4-Acetylpiperazin-1-yl)ethanethioamide. The reaction leads to the formation of various derivatives, indicating that the piperazine ring can undergo chemical transformations to yield a diverse set of compounds. This suggests that 2-(4-Acetylpiperazin-1-yl)ethanethioamide could also participate in similar chemical reactions, potentially leading to the formation of new compounds with different properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-Acetylpiperazin-1-yl)ethanethioamide are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of piperazine derivatives. These might include moderate solubility in polar solvents, potential for hydrogen bonding due to the acetyl group, and a certain degree of stability under physiological conditions. The presence of the ethanethioamide group could influence the compound's hydrophobicity and reactivity towards nucleophiles.

Scientific Research Applications

Antimicrobial Agents

Research on derivatives similar to 2-(4-Acetylpiperazin-1-yl)ethanethioamide, such as novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones, has shown potential antimicrobial activities. These compounds have been synthesized with excellent yields and characterized through spectral data. Their antimicrobial screening indicated that some of these compounds were as potent as or more effective than conventional medicines against certain microbial strains (Zaidi et al., 2021).

HIV-1 Attachment Inhibitors

A series of compounds, including 1-(4-Benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, have been identified as inhibitors of HIV-1 attachment, targeting the interaction between the viral gp120 and the host cell receptor CD4. These studies explored structural variations and their impacts on antiviral activity, revealing insights into potential new treatments for HIV-1 (Meanwell et al., 2009).

Safety And Hazards

properties

IUPAC Name |

2-(4-acetylpiperazin-1-yl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3OS/c1-7(12)11-4-2-10(3-5-11)6-8(9)13/h2-6H2,1H3,(H2,9,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHQKCDHXMBJJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640915 |

Source

|

| Record name | (4-Acetylpiperazin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetylpiperazin-1-yl)ethanethioamide | |

CAS RN |

1016799-62-4 |

Source

|

| Record name | (4-Acetylpiperazin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1292068.png)

![[1-(Bromomethyl)cyclopropyl]acetonitrile](/img/structure/B1292069.png)

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1292079.png)

![1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride](/img/structure/B1292086.png)

![Ethyl 2-[(but-3-en-1-yl)amino]acetate](/img/structure/B1292093.png)